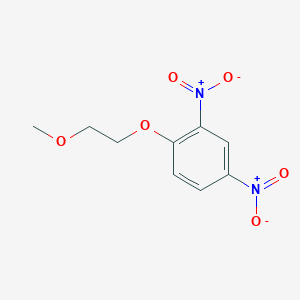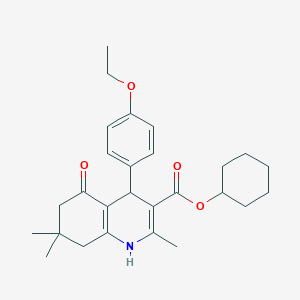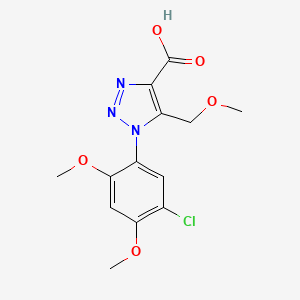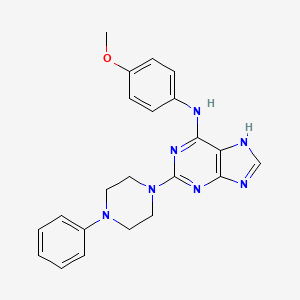
Benzene, 1-(2-methoxyethoxy)-2,4-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethoxy)-2,4-dinitrobenzene is an organic compound characterized by the presence of two nitro groups and a methoxyethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethoxy)-2,4-dinitrobenzene typically involves the nitration of 1-(2-methoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro groups are introduced at the 2 and 4 positions of the benzene ring.
Industrial Production Methods
Industrial production of 1-(2-methoxyethoxy)-2,4-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxyethoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite, hydrogen gas with a palladium catalyst, and iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Reduction: The major product formed is 1-(2-methoxyethoxy)-2,4-diaminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1-(2-methoxyethoxy)-2,4-dinitrobenzene can be obtained.
Applications De Recherche Scientifique
1-(2-Methoxyethoxy)-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyethoxy)-2,4-dinitrobenzene involves its interaction with molecular targets through its nitro and methoxyethoxy groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethanol: An organic solvent with similar structural features but different chemical properties.
2-(2-Methoxyethoxy)ethanol: Another glycol ether with applications in various industries.
2,4-Dinitrophenol: A compound with two nitro groups but lacking the methoxyethoxy group.
Uniqueness
1-(2-Methoxyethoxy)-2,4-dinitrobenzene is unique due to the presence of both nitro and methoxyethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
67674-33-3 |
|---|---|
Formule moléculaire |
C9H10N2O6 |
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
1-(2-methoxyethoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C9H10N2O6/c1-16-4-5-17-9-3-2-7(10(12)13)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3 |
Clé InChI |
ZDBFHNSBSQNPMA-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12494726.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494731.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12494739.png)
![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12494755.png)
![N-{(E)-[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12494763.png)
![{2-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid](/img/structure/B12494769.png)

![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B12494771.png)
![Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12494776.png)
![N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanamide](/img/structure/B12494783.png)

![4-[1-(3-Nitrobenzyl)piperidin-4-yl]morpholine](/img/structure/B12494794.png)
